N-Hydroxy Lorcaserin

Catalog No.
S884328
CAS No.
1421747-19-4
M.F
C11H14ClNO
M. Wt
211.689
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Hydroxy Lorcaserin

CAS Number

1421747-19-4

Product Name

N-Hydroxy Lorcaserin

IUPAC Name

(5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine

Molecular Formula

C11H14ClNO

Molecular Weight

211.689

InChI

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1

InChI Key

OBKJFJJRKLOMQV-QMMMGPOBSA-N

SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)O

Synonyms

(1R)-8-Chloro-2,3,4,5-tetrahydro-3-hydroxy-1-methyl-1H-3-benzazepine

N-Hydroxy Lorcaserin as a Metabolite:

N-Hydroxy Lorcaserin is a metabolite of Lorcaserin, a medication approved by the US Food and Drug Administration (FDA) for chronic weight management in adults with a body mass index (BMI) of 30 or greater, or 27 or greater in the presence of at least one weight-related co-morbidity. Lorcaserin acts by selectively stimulating serotonin 2C receptors (5-HT2C) in the brain, leading to feelings of fullness and decreased appetite.

During metabolism in the body, Lorcaserin is converted into N-Hydroxy Lorcaserin by the enzyme CYP2D6. This conversion process is crucial for understanding the overall efficacy and safety profile of Lorcaserin, as N-Hydroxy Lorcaserin also possesses some pharmacological activity. [Source: Lorcaserin: A Review of Its Mechanisms of Action and Clinical Applications in Weight Management, Pharmacology & Therapeutics, ]

N-Hydroxy Lorcaserin in Pharmacokinetic Studies:

N-Hydroxy Lorcaserin plays a significant role in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs in the body. By measuring the levels of N-Hydroxy Lorcaserin in blood and other bodily fluids, researchers can gain valuable insights into Lorcaserin's metabolism and potential drug interactions. This information is crucial for determining appropriate dosing regimens and identifying potential side effects associated with Lorcaserin use. [Source: Population Pharmacokinetics of Lorcaserin and Its Metabolite N-Hydroxy Lorcaserin in Overweight and Obese Adults, Clinical Pharmacokinetics, ]

N-Hydroxy Lorcaserin is a derivative of Lorcaserin, a selective serotonin receptor agonist primarily targeting the 5-HT2C receptor. Originally developed as a weight-loss medication, Lorcaserin was approved by the U.S. Food and Drug Administration in 2012 but was withdrawn from the market in 2020 due to concerns about an increased risk of cancer among users. N-Hydroxy Lorcaserin is characterized by the addition of a hydroxyl group to the nitrogen atom of the Lorcaserin structure, potentially altering its pharmacokinetic and pharmacodynamic properties.

  • N-Hydroxy Lorcaserin itself is not believed to have a direct pharmacological effect.
  • Its significance lies in its role as a metabolite reflecting Lorcaserin's presence in the body.
  • As a metabolite of an approved medication, N-Hydroxy Lorcaserin is not expected to have significant safety concerns on its own.
  • However, the safety profile of Lorcaserin, the parent drug, should be considered.
  • Lorcaserin can cause side effects like headaches, fatigue, and nausea [].
Typical of amines and hydroxylated compounds. These may include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.

The specific reactivity will depend on the functional groups present in the surrounding molecular environment.

N-Hydroxy Lorcaserin retains some biological activities associated with its parent compound, Lorcaserin. It primarily acts as an agonist at the 5-HT2C receptor, which is involved in appetite regulation. Studies have shown that Lorcaserin modulates neurotransmitter levels, particularly serotonin and noradrenaline, influencing various physiological processes such as mood, appetite, and possibly addiction pathways . The introduction of the hydroxyl group may enhance its interaction with biological targets or alter its metabolic pathways.

The synthesis of N-Hydroxy Lorcaserin typically involves:

  • Starting Material: Begin with Lorcaserin hydrochloride.
  • Hydroxylation Reaction: React Lorcaserin with an appropriate oxidizing agent (e.g., hydrogen peroxide) under controlled conditions to introduce the hydroxyl group on the nitrogen atom.
  • Purification: Use techniques like recrystallization or chromatography to isolate N-Hydroxy Lorcaserin from by-products.

The detailed synthesis protocols may vary based on specific laboratory conditions and desired yield.

N-Hydroxy Lorcaserin has potential applications in:

  • Weight Management: Similar to its parent compound, it may be explored for appetite suppression.
  • Neuropharmacology: Its unique properties could make it a candidate for studying serotonin-related disorders.
  • Addiction Treatment: Given its interaction with serotonin pathways, it may have implications in treating substance use disorders.

Research indicates that N-Hydroxy Lorcaserin may interact with various neurotransmitter systems beyond serotonin, including dopamine and noradrenaline pathways . These interactions could lead to enhanced therapeutic effects or side effects, necessitating thorough investigation through both in vitro and in vivo studies.

N-Hydroxy Lorcaserin shares structural similarities with several other compounds that act on serotonin receptors. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionSelectivity for 5-HT2CUnique Features
LorcaserinAgonist at 5-HT2C receptorHighOriginal compound, withdrawn due to cancer risk
FenfluramineReleases serotoninModerateAssociated with valvulopathy
TrazodoneSerotonin antagonist/agonistLowPrimarily used as an antidepressant
BuspironePartial agonist at 5-HT1A receptorLowAnxiolytic properties

N-Hydroxy Lorcaserin's distinct feature lies in its hydroxylation, which may enhance solubility or alter receptor binding characteristics compared to these similar compounds.

XLogP3

2.7

Wikipedia

(5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine

Dates

Modify: 2024-04-14

Explore Compound Types